ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C22H28N6O4 . It has an average mass of 440.496 Da .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C22H28N6O4 . It includes several functional groups such as benzyl, dimethyl, dioxopurin, and piperazine carboxylate. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the sources I have access to . These properties can be determined experimentally or predicted using computational chemistry methods.Scientific Research Applications
Organic Crystal Engineering
The compound Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate and used in crystal engineering studies. It showed different hydrogen-bonding networks in polymorphic crystalline forms, highlighting its potential in molecular design and materials science (Weatherhead-Kloster et al., 2005).
Hypotensive Activity and Alpha-Adrenergic Antagonism
1-[1-(3,4-Dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines, related in structure, show hypotensive activity and alpha-adrenergic antagonism, useful in cardiovascular research (J. Mccall et al., 1982).
Reactivity with Secondary Amines
Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, similar in structure, react with secondary amines to form various derivatives, illustrating its chemical versatility (Vasileva et al., 2018).
Anti-Inflammatory and Analgesic Agent Development
The compound is used in the synthesis of various heterocyclic compounds with potential as anti-inflammatory and analgesic agents. These include derivatives such as benzodifuranyl, oxadiazepines, and thiazolopyrimidines (Abu‐Hashem et al., 2020).
Neuroprotective Therapeutics
It is used in the development of neuroprotective therapeutics, such as SP-04, for treating Alzheimer's disease. SP-04 shows promising results in inhibiting acetylcholinesterase activity and offering protection against neurotoxicity (Lecanu et al., 2010).
Anti-Hypertensive Drug Intermediates
The compound serves as an intermediate in synthesizing anti-hypertensive agents like Doxazosin, indicating its importance in pharmaceutical manufacturing (Ramesh et al., 2006).
Antimicrobial and Antitubercular Activities
Derivatives of this compound exhibit significant antimicrobial and antitubercular activities, suggesting their potential in developing new therapeutic agents (Reddy et al., 2014).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their wide spectrum of biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating that they likely have a wide range of molecular and cellular effects .
Properties
IUPAC Name |
ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-4-32-22(31)27-12-10-26(11-13-27)15-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)14-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSJTLUSTSMUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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